molecular formula C9H18N2O2 B14805835 1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate

1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate

Cat. No.: B14805835
M. Wt: 186.25 g/mol
InChI Key: BGYKVYRQFGCFNL-UHFFFAOYSA-N
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Description

YPH 103 is a novel and potent bioactive compound known for its unique chemical structure and significant applications in various scientific fields. This compound has garnered attention due to its potential in medicinal chemistry, particularly in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YPH 103 involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .

Industrial Production Methods

Industrial production of YPH 103 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

YPH 103 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

YPH 103 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of YPH 103 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

YPH 103 is unique compared to other similar compounds due to its distinct chemical structure and specific biological activities. Similar compounds include other bioactive molecules with comparable therapeutic potential, such as certain heterocyclic compounds and yttrium-hydrogen compounds. YPH 103 stands out for its specific interactions with molecular targets and its versatility in various applications .

Conclusion

YPH 103 is a remarkable compound with significant potential in scientific research and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool for advancing knowledge in chemistry, biology, medicine, and industry. Continued research on YPH 103 will likely uncover even more applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate

InChI

InChI=1S/C9H18N2O2/c1-7(2)9(13)10-11(4,5)6-8(3)12/h8H,1,6H2,2-5H3,(H,10,13)

InChI Key

BGYKVYRQFGCFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](C)(C)NC(=O)C(=C)C)[O-]

Origin of Product

United States

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